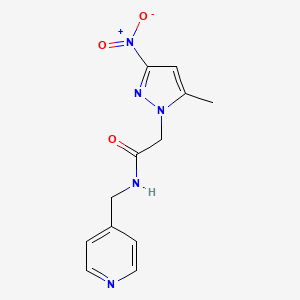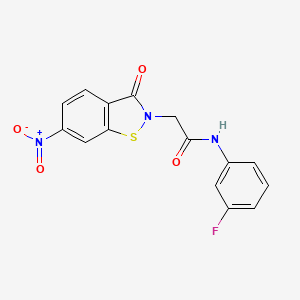![molecular formula C30H26N2O3 B11493414 12-(2,5-dimethoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11493414.png)
12-(2,5-dimethoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-DIMETHOXYPHENYL)-8-PHENYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound with a unique structure that includes both dimethoxyphenyl and phenyl groups
Preparation Methods
The synthesis of 5-(2,5-DIMETHOXYPHENYL)-8-PHENYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with appropriate reagents to form the desired product. The process typically involves:
Starting Materials: 2,5-dimethoxybenzaldehyde and phenylhydrazine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
5-(2,5-DIMETHOXYPHENYL)-8-PHENYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
5-(2,5-DIMETHOXYPHENYL)-8-PHENYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,5-DIMETHOXYPHENYL)-8-PHENYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
5-(2,5-DIMETHOXYPHENYL)-8-PHENYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE can be compared with other similar compounds such as:
2C-B: A synthetic psychedelic drug with a similar dimethoxyphenyl structure.
4-Bromo-2,5-dimethoxyphenethylamine: Known for its hallucinogenic properties.
2,5-Dimethoxyphenyl isocyanate: Used in various chemical syntheses.
Properties
Molecular Formula |
C30H26N2O3 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
12-(2,5-dimethoxyphenyl)-9-phenyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C30H26N2O3/c1-34-20-10-13-27(35-2)22(17-20)29-28-21-9-6-14-31-23(21)11-12-24(28)32-25-15-19(16-26(33)30(25)29)18-7-4-3-5-8-18/h3-14,17,19,29,32H,15-16H2,1-2H3 |
InChI Key |
DNIRJUSENHPUBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=C2C6=C(C=C5)N=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11493349.png)
![11-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B11493357.png)
![(5E)-1-Methyl-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11493361.png)
![N-[2-fluoro-4-nitro-5-(4-propionylpiperazin-1-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B11493372.png)

![N-{2-[(3,4-diethoxyphenyl)acetyl]-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B11493391.png)
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]acetamide](/img/structure/B11493402.png)
![3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile](/img/structure/B11493406.png)
![8-methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11493418.png)
![7-Nitro-5-phenyl-tetrazolo[1,5-a]quinazoline](/img/structure/B11493424.png)
![1-(Naphthalen-2-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol](/img/structure/B11493426.png)


